N-(4-methylphenyl)thiolan-3-amine
Description
N-(4-Methylphenyl)thiolan-3-amine is a sulfur-containing organic compound comprising a thiolane (tetrahydrothiophene) ring substituted with an amine group at the 3-position, which is further linked to a 4-methylphenyl group.
Properties
Molecular Formula |
C11H15NS |
|---|---|
Molecular Weight |
193.31 g/mol |
IUPAC Name |
N-(4-methylphenyl)thiolan-3-amine |
InChI |
InChI=1S/C11H15NS/c1-9-2-4-10(5-3-9)12-11-6-7-13-8-11/h2-5,11-12H,6-8H2,1H3 |
InChI Key |
HNCCRRFVQNLKOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2CCSC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)thiolan-3-amine typically involves the reaction of 4-methylbenzenethiol with an appropriate amine precursor under controlled conditions. One common method involves the use of a thiolane ring precursor, which is reacted with 4-methylbenzenethiol in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)thiolan-3-amine undergoes several types of chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, organic solvents like dichloromethane or toluene.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
N-(4-methylphenyl)thiolan-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)thiolan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to induce specific cellular responses .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key analogs of N-(4-methylphenyl)thiolan-3-amine, highlighting substituent variations and molecular characteristics:
Key Observations :
- Methyl vs. Trifluoromethyl : The 4-methyl group (in N-[(4-methylphenyl)methyl]thiolan-3-amine) offers moderate hydrophobicity, while the trifluoromethyl group (in ) significantly enhances lipophilicity and metabolic stability.
- Positional Isomerism : Substitution patterns (e.g., 4-fluoro-3-methyl vs. 4-bromo-2-methyl) influence steric effects and dihedral angles, which may alter biological activity or crystallization behavior .
Biological Activity
N-(4-Methylphenyl)thiolan-3-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a thiolane ring with a para-methylphenyl substituent. Its chemical formula is . The structural characteristics contribute to its interaction with biological systems, influencing its pharmacological profiles.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Demonstrated effectiveness against multiple bacterial strains.
- Anticancer Properties : Potential to inhibit cancer cell proliferation.
- Neuroprotective Effects : Possible application in neurodegenerative diseases.
Antimicrobial Activity
A study assessing the antimicrobial properties of thiolane derivatives found that this compound showed significant inhibition against several pathogens.
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 22 | 0.5 |
| Escherichia coli | 20 | 1.0 |
| Klebsiella pneumoniae | 25 | 0.8 |
This table illustrates the compound's effectiveness compared to standard antibiotics, indicating its potential as a therapeutic agent in treating infections.
Anticancer Properties
The anticancer activity of this compound has been evaluated through various in vitro studies. The compound exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 20 | Induction of apoptosis |
| A549 | 15 | Inhibition of tubulin polymerization |
The IC50 values suggest that this compound is effective at low concentrations, making it a candidate for further development in cancer therapeutics.
The biological activity of this compound can be attributed to its ability to induce reactive oxygen species (ROS), leading to oxidative stress in target cells. This mechanism is crucial for its anticancer effects, as ROS generation can trigger apoptosis pathways.
Case Studies
- In Vivo Studies : A recent study on animal models demonstrated that administration of this compound resulted in reduced tumor growth rates compared to control groups.
- Combination Therapy : Research indicates enhanced efficacy when combined with established chemotherapeutic agents, suggesting a synergistic effect that warrants further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
